2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane
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Overview
Description
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane is an organic compound that belongs to the class of bromoalkanes It is characterized by the presence of bromine atoms and sulfanyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane typically involves the reaction of 2-bromopentane with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where 2-bromopentane reacts with a thiol (R-SH) in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or acetone and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfanyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The sulfanyl groups can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-({2-[(2-bromoethyl)sulfanyl]ethyl}sulfanyl)ethane
- 2-Bromopentane
- 1-Bromo-2,2-dimethylpropane
Uniqueness
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane is unique due to the presence of both bromine and sulfanyl groups, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler bromoalkanes or sulfanyl compounds.
Properties
CAS No. |
599184-28-8 |
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Molecular Formula |
C12H24Br2S2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-1-[2-(2-bromopentylsulfanyl)ethylsulfanyl]pentane |
InChI |
InChI=1S/C12H24Br2S2/c1-3-5-11(13)9-15-7-8-16-10-12(14)6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZJXGHQDLWATGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CSCCSCC(CCC)Br)Br |
Origin of Product |
United States |
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